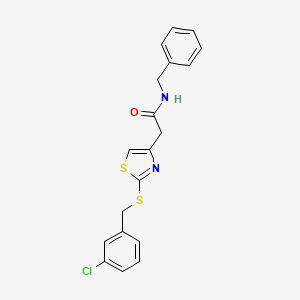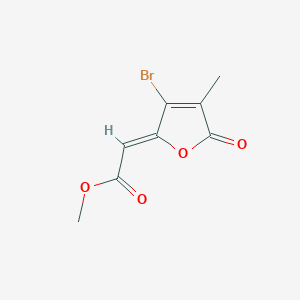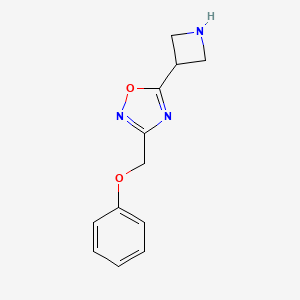
5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole” is a heterocyclic compound with a molecular weight of 231.25 and a molecular formula of C12 H13 N3 O2 . It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom .
Synthesis Analysis
The synthesis of azetidine derivatives has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: C1C(CN1)c1nc(COc2ccccc2)no1 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The research into 5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole and related compounds has demonstrated a broad spectrum of biological activities, making them of great interest in scientific research. These compounds have been synthesized and assessed for their antimicrobial, antioxidant, antituberculosis, and anticancer properties. For instance, the synthesis of Schiff base indolyl-1,3,4-oxadiazole derivatives has revealed compounds with excellent antibacterial, radical scavenging activities, and significant antifungal activity. Moreover, some derivatives exhibited remarkable cytotoxic activity against tumor cell lines and strong antioxidant power, highlighting their potential in the development of novel therapeutic agents (Vaijinath A. Verma, A. R. Saundane, Rajkumar S. Meti, 2019).
Antimicrobial Screening
Further studies on quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives have demonstrated their effectiveness against various bacterial and fungal strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. This indicates the potential of these compounds in addressing antibiotic resistance and the development of new antimicrobial agents (N. Desai, A. Dodiya, 2014).
Anticancer and Antituberculosis Activities
The antimicrobial evaluation of quinoline-oxadiazole-based azetidinone derivatives revealed their significant correlations with antimicrobial activity, suggesting their usefulness in combating infectious diseases. The exploration of these compounds extends to their anticancer and antituberculosis activities, offering a promising avenue for the development of new therapeutic strategies (A. Dodiya, N. Shihory, N. Desai, 2012).
Propiedades
IUPAC Name |
5-(azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-4-10(5-3-1)16-8-11-14-12(17-15-11)9-6-13-7-9/h1-5,9,13H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGVCGRQMCUSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

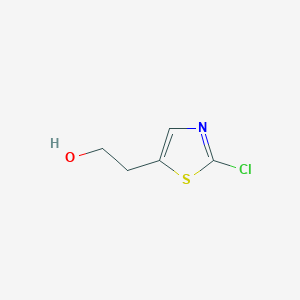

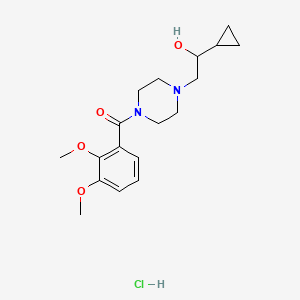
![N-butyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2579179.png)
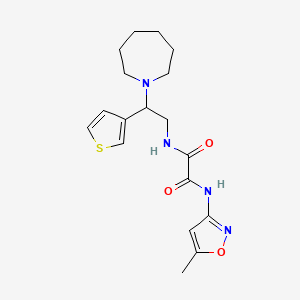

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2579182.png)
![N-[4-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)phenyl]propane-1-sulfonamide](/img/structure/B2579184.png)
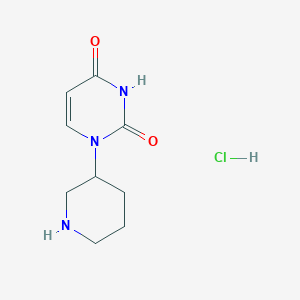
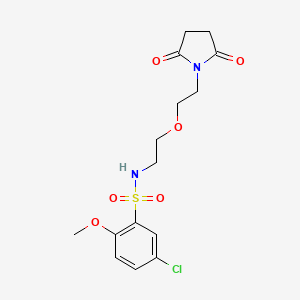

![Methyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2579189.png)
